molecular formula C18H12 B13859225 Benz[a]anthracene-13C6

Benz[a]anthracene-13C6

Cat. No.: B13859225
M. Wt: 234.24 g/mol
InChI Key: DXBHBZVCASKNBY-SHKDYNRTSA-N
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Description

Benz[a]anthracene-13C6: is a polycyclic aromatic hydrocarbon (PAH) that is labeled with carbon-13 isotopes. It is a derivative of benz[a]anthracene, which consists of four fused benzene rings. This compound is often used in scientific research to study the behavior and effects of PAHs, particularly in environmental and biological contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]anthracene-13C6 typically involves the incorporation of carbon-13 isotopes into the benz[a]anthracene structure. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. The reaction conditions often require controlled environments to ensure the incorporation of the isotopes without altering the chemical structure of the compound .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. it can be produced in laboratories equipped with the necessary facilities for handling isotopes and conducting complex organic syntheses. The production process involves multiple steps, including the preparation of labeled precursors, synthesis of the target compound, and purification to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Benz[a]anthracene-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxygenated derivatives (e.g., quinones), reduced PAHs, and substituted PAHs with various functional groups .

Mechanism of Action

The mechanism of action of Benz[a]anthracene-13C6 involves its interaction with cellular components, particularly DNA and proteins. The compound can undergo metabolic activation to form reactive intermediates, such as epoxides, which can bind to DNA and cause mutations. These interactions can lead to carcinogenesis by inducing genetic changes that promote uncontrolled cell growth . The cytochrome P450 enzyme system plays a crucial role in the metabolism of this compound, facilitating its conversion to reactive intermediates .

Properties

Molecular Formula

C18H12

Molecular Weight

234.24 g/mol

IUPAC Name

benzo[a]anthracene

InChI

InChI=1S/C18H12/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-12H/i1+1,2+1,6+1,7+1,14+1,15+1

InChI Key

DXBHBZVCASKNBY-SHKDYNRTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C[13C]4=[13CH][13CH]=[13CH][13CH]=[13C]4C=C32

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32

Origin of Product

United States

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